4-(2,5-二甲基-1H-吡咯-1-基)环己烷-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

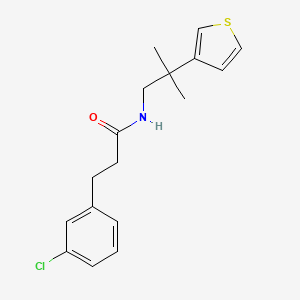

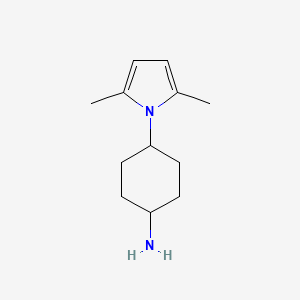

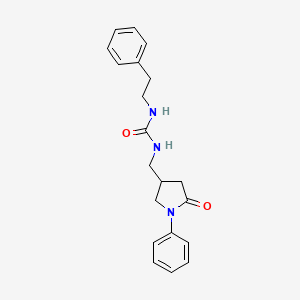

The compound "4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine" is a chemical that features a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, substituted with two methyl groups at positions 2 and 5. This pyrrole unit is further linked to a cyclohexan-1-amine moiety, suggesting a complex structure that could potentially exhibit interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One approach is the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, which has been shown to be a concise method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, yielding products with up to 98% efficiency . Another method involves the cycloisomerization of (Z)-(2-en-4-ynyl)amines, which can be catalyzed by metal catalysts such as CuCl2 or PdX2 in conjunction with KX . Although these methods do not directly describe the synthesis of the compound , they provide insight into the types of reactions that could be employed to synthesize similar pyrrole-containing compounds.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be characterized using various spectroscopic techniques. For instance, a related compound, 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, was characterized by NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction . These techniques can provide detailed information about the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule.

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. The Paal–Knorr reaction, for example, is a method for synthesizing heterocycles, including pyrroles, by reacting 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione to selectively produce 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine . Additionally, the reaction of cyclohexylamine with different aldehydes can lead to products formed by nucleophilic substitution or condensation followed by hydrolysis, depending on the nature of the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents on the pyrrole ring can affect properties such as solubility, melting point, and reactivity. For example, the introduction of methyl groups on the pyrrole ring can increase hydrophobicity, which might affect the compound's solubility in various solvents. The cyclohexylamine moiety could also contribute to the overall lipophilicity of the compound. The intermolecular and intramolecular hydrogen bonding, as observed in related compounds, can influence the compound's boiling point and stability .

科学研究应用

化学合成和催化

- 4-(2,5-二甲基-1H-吡咯-1-基)环己烷-1-胺用于化学合成,特别是通过钯催化的环异构化合成取代吡咯(Gabriele 等人,2001)。此过程在有机化学中对于创建复杂分子具有重要意义。

荧光探针和实时监测

- 该化合物构成了具有聚集增强发射特征的新型荧光探针的基础,可用于定量检测气体混合物中的低水平二氧化碳(Wang 等人,2015)。这在环境监测和医学研究中具有应用。

材料科学和结构化学

- 它用于材料科学中的结构研究,提供有关分子间相互作用和晶体稳定的见解,如 6-(2,5-二甲基-1H-吡咯-1-基)吡啶-2-胺的研究中所证明的(Șahin 等人,2010)。

药物发现和抗菌研究

- 在药物发现领域,已研究了 4-(2,5-二甲基-1H-吡咯-1-基)环己烷-1-胺的衍生物的潜在抗菌活性,某些化合物对结核病表现出疗效(Johnson 等人,1981)。

增强单克隆抗体生产

- 该化合物已被确定为一种有前途的化学物质,可用于改善中国仓鼠卵巢细胞培养中的单克隆抗体生产,这是生物制药制造中至关重要的一项工艺(Aki 等人,2021)。

作用机制

Target of Action

The primary targets of 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively, making them important targets for antibacterial and antitubercular therapies .

Mode of Action

The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption in the bacterial fatty acid synthesis and folate metabolism .

Biochemical Pathways

The inhibition of Enoyl ACP Reductase and DHFR enzymes disrupts the fatty acid synthesis and folate metabolism pathways respectively . The downstream effects of this disruption can lead to the inhibition of bacterial growth and proliferation, contributing to the compound’s antibacterial and antitubercular properties .

Result of Action

The molecular and cellular effects of the compound’s action include the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, a critical quality attribute of therapeutic monoclonal antibodies .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the presence of other chemical compounds such as dimethyl sulfoxide, lithium chloride, and butyric acid have been shown to improve monoclonal antibody production in mammalian cell cultures . Therefore, the compound’s environment can play a crucial role in its overall effectiveness.

未来方向

The future directions for research on “4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine” could involve further studies on its potential uses in the biological and medical sciences . In particular, its ability to increase monoclonal antibody production suggests potential applications in biotechnology .

属性

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-4,11-12H,5-8,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLAUVNEHBYVIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2CCC(CC2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B3012592.png)

![N-(2-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012593.png)

![N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine](/img/structure/B3012596.png)

![N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3012597.png)

![1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B3012605.png)

![1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B3012613.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3012614.png)